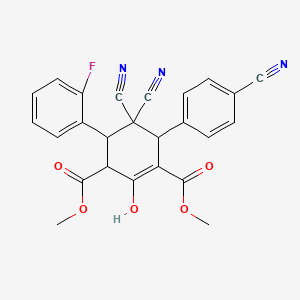
Dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(2-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(2-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C25H18FN3O5 and its molecular weight is 459.433. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(2-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(2-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Activity in Synthesis
Dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(2-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate shows potential in catalyzing the synthesis of nitrogen-containing heterocycles. Its efficacy is demonstrated through its role in gold(I) catalyzed hydroamination of internal alkynes with secondary dialkyl amines. This catalytic activity contributes to the synthesis of 1,2-dihydroquinoline derivatives, expanding the scope of nitrogen-containing heterocycle synthesis (Zeng, Frey, Kinjo, Donnadieu, & Bertrand, 2009).
Photosensitized Reactions
In the realm of photochemistry, this compound is involved in photosensitized reactions leading to various products under UV irradiation. This includes reactions like the formation of methylenecyclohexane and other derivatives when exposed to specific conditions. Such studies aid in understanding the behavior of these compounds under photochemical reactions and their potential applications (Marshall & Greene, 1969).
Molecular Structure Studies
The compound's molecular structure is of interest in crystallography. The cyclohexanone ring's chair conformation and the orientation of methoxycarbonyl groups have been studied in detail. Such structural studies are fundamental in the field of organic chemistry and material sciences, providing insights into molecular configurations and interactions (Begum, Hema, Pandiarajan, Balasubramanian, & Anitha, 2012).
Optical Properties
The compound has been studied for its second-order optical properties in nanocrystallite form. Research reveals its potential in enhancing the intrinsic hyperpolarizability, a crucial aspect for materials used in non-linear optics. This opens up possibilities for its application in optical devices and photonics (Kolev, Kityk, Ebothé, & Sahraoui, 2007).
Propriétés
IUPAC Name |
dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(2-fluorophenyl)-2-hydroxycyclohexene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O5/c1-33-23(31)18-20(15-9-7-14(11-27)8-10-15)25(12-28,13-29)21(16-5-3-4-6-17(16)26)19(22(18)30)24(32)34-2/h3-10,19-21,30H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPTWWKOPZQQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=C(C=C2)C#N)(C#N)C#N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(2-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2761149.png)
![4,7-Dimethyl-6-(2-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2761153.png)
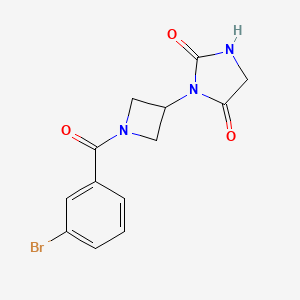
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2761156.png)
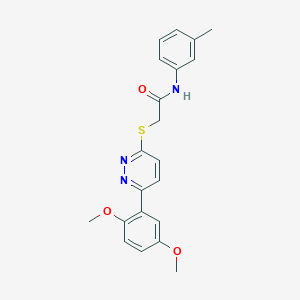
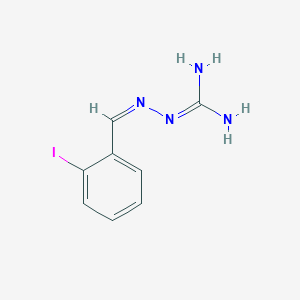
![Spiro[2.3]hexane-5-carbonitrile](/img/structure/B2761162.png)
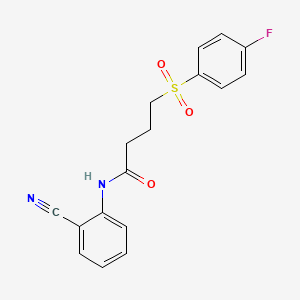
![2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2761164.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2761165.png)
![7-fluoro-3-[(3-nitrobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2761166.png)
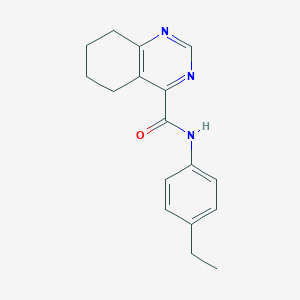
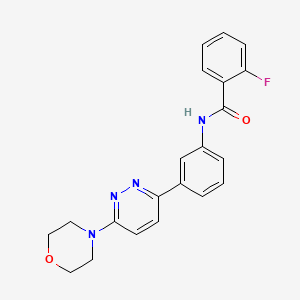
![Ethyl 3-methyl-6-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate](/img/structure/B2761170.png)